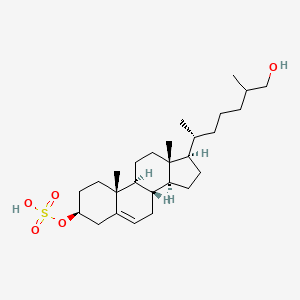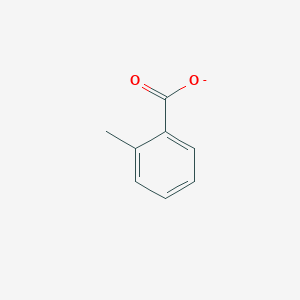![molecular formula C12H21NO10S3 B1239057 [[(E)-5-Methylthio-2-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] Hydrogensulfat CAS No. 28463-23-2](/img/no-structure.png)
[[(E)-5-Methylthio-2-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] Hydrogensulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex chemical compounds often involves detailed analysis of their synthesis, molecular structure, chemical reactions, and physical and chemical properties. While the specific compound does not have direct research available, similar compounds have been studied to understand their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, each tailored to add specific functional groups or to build the molecular skeleton in a controlled manner. For example, the synthesis of sulfated carbohydrates or sulfanyl-substituted compounds involves careful selection of reactants and conditions to achieve high yield and purity (Zsiška & Meyer, 1991; Kelley et al., 1990).
Molecular Structure Analysis
Determining the molecular structure of a compound is crucial for understanding its properties and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used. Studies often focus on the conformational analysis and the stability of the molecular structure in different environments (Canfora et al., 2010).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Research into chemical reactions often explores the mechanisms, kinetics, and conditions affecting the compound's behavior. This knowledge is essential for applications in synthesis, catalysis, and material science (Goossens et al., 1988).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are fundamental characteristics that help in identifying substances and predicting their behavior in different conditions. Studies might include the analysis of polymorphism, which is the ability of a substance to exist in more than one crystal form (Glidewell et al., 2003).
Chemical Properties Analysis
The chemical properties of a compound, including acidity/basicity, reactivity with other chemicals, and stability, determine its utility in various chemical reactions and applications. Analyzing these properties requires a combination of experimental and theoretical methods, often involving the study of reaction intermediates and products (Wit et al., 2010).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Die Struktur dieser Verbindung deutet auf ein Potenzial für pharmazeutische Anwendungen hin, insbesondere als Inhibitor für bestimmte biologische Pfade. Ihre Ähnlichkeit mit bekannten Strukturen, die an der Behandlung von Diabetes beteiligt sind, deutet darauf hin, dass sie als SGT2-Inhibitor untersucht werden könnte. SGT2-Inhibitoren werden verwendet, um den Blutzuckerspiegel zu senken, indem sie die Rückresorption von Glukose in den Nieren verhindern .
Eigenschaften
CAS-Nummer |
28463-23-2 |
|---|---|
Molekularformel |
C12H21NO10S3 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
[[(E)-5-methylsulfanyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-sulfanyloxan-2-yl]pent-4-enoyl]amino] hydrogen sulfate |
InChI |
InChI=1S/C12H21NO10S3/c1-25-4-2-3-6(11(18)13-23-26(19,20)21)12(24)10(17)9(16)8(15)7(5-14)22-12/h2,4,6-10,14-17,24H,3,5H2,1H3,(H,13,18)(H,19,20,21)/b4-2+/t6?,7-,8-,9+,10-,12+/m1/s1 |
InChI-Schlüssel |
SWJBBJAXMGWLFJ-PMJTYKONSA-N |
Isomerische SMILES |
CS/C=C/CC(C(=O)NOS(=O)(=O)O)[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)S |
SMILES |
CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S |
Kanonische SMILES |
CSC=CCC(C(=O)NOS(=O)(=O)O)C1(C(C(C(C(O1)CO)O)O)O)S |
Synonyme |
4-methylthio-3-butenyl GL 4-methylthio-3-butenyl glucosinolate glucoraphasatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




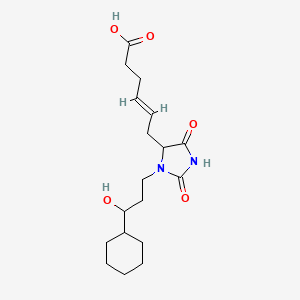


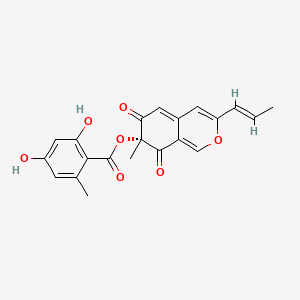
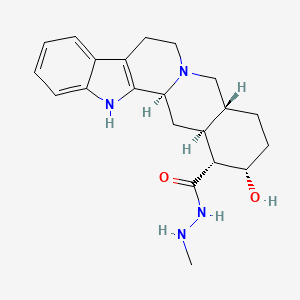


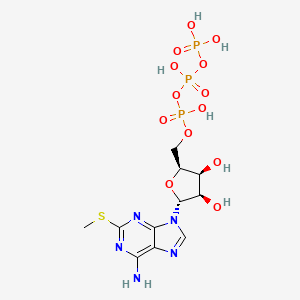
![1,5-Hexanediol, 6-[6-(3-hydroxy-1,5-undecadienyl)-2-pyridinyl]-, [R-[R*,S*-(E,Z)]]-](/img/structure/B1238987.png)
